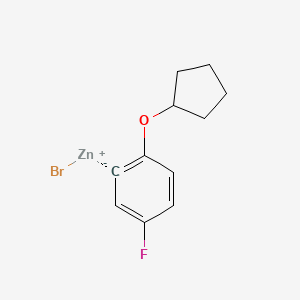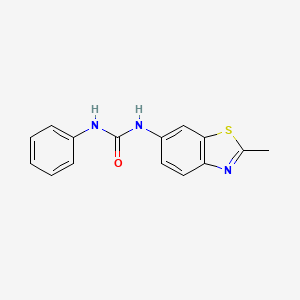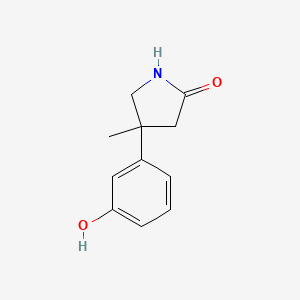
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by a Brønsted acid, such as silica-supported perchloric acid (HClO4), and proceeds under mild conditions in methanol as the solvent .
Industrial Production Methods
Industrial production of this compound often involves the condensation of aldehydes with amino alcohols. This method is efficient and allows for the isolation of the desired oxazinane product in high purity .
化学反応の分析
Types of Reactions
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinane derivatives.
科学的研究の応用
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals, cosmetics, and agrochemicals
作用機序
The mechanism of action of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione: Another oxazinane derivative with similar structural features but different functional groups.
1,3-Oxazolidines: Compounds containing a five-membered ring with oxygen and nitrogen atoms, often used in similar applications.
Uniqueness
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
3,5,5-trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5-9(3)7(11)12-6(8)4-10/h4,6H,5H2,1-3H3 |
InChIキー |
XTUREGCRDJYTLK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)OC1C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


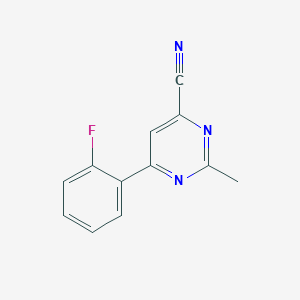
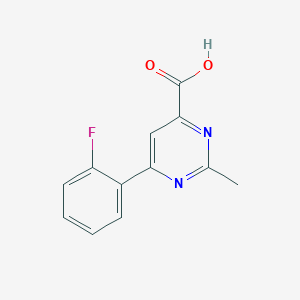

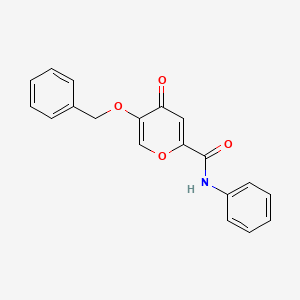
![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)


![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)

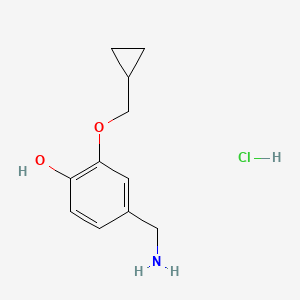
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
